Cas no 1252929-83-1 (methyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate)

Methyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a synthetic organic compound featuring a thieno[3,2-d]pyrimidinone core modified with a benzyl group and a sulfanylacetamido-benzoate moiety. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate for biologically active molecules. The thienopyrimidinone scaffold is known for its relevance in kinase inhibition and other therapeutic applications, while the ester functionality offers versatility for further derivatization. The compound’s well-defined synthetic route and stable crystalline form enhance its suitability for research applications. Its structural complexity and functional group diversity make it a valuable candidate for drug discovery and pharmacological studies.
methyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate structure
1252929-83-1 structure
商品名:methyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
CAS番号:1252929-83-1
MF:C23H19N3O4S2
メガワット:465.544662714005
CID:5460584

methyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate 化学的及び物理的性質

名前と識別子

    • methyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
    • methyl 4-({[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate
    • methyl 4-[[2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
    • STL028948
    • Methyl 4-[[2-[[3,4-dihydro-4-oxo-3-(phenylmethyl)thieno[3,2-d]pyrimidin-2-yl]thio]acetyl]amino]benzoate
    • インチ: 1S/C23H19N3O4S2/c1-30-22(29)16-7-9-17(10-8-16)24-19(27)14-32-23-25-18-11-12-31-20(18)21(28)26(23)13-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,24,27)
    • InChIKey: RRJZKQKLVNQHHL-UHFFFAOYSA-N
    • ほほえんだ: S(CC(NC1C=CC(C(=O)OC)=CC=1)=O)C1=NC2C=CSC=2C(N1CC1C=CC=CC=1)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 32
  • 回転可能化学結合数: 8
  • 複雑さ: 733
  • トポロジー分子極性表面積: 142
  • 疎水性パラメータ計算基準値(XlogP): 4.1

methyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6609-0460-5μmol
methyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
1252929-83-1
5μmol
$63.0 2023-09-07
Life Chemicals
F6609-0460-10μmol
methyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
1252929-83-1
10μmol
$69.0 2023-09-07
Life Chemicals
F6609-0460-2μmol
methyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
1252929-83-1
2μmol
$57.0 2023-09-07
Life Chemicals
F6609-0460-5mg
methyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
1252929-83-1
5mg
$69.0 2023-09-07
Life Chemicals
F6609-0460-2mg
methyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
1252929-83-1
2mg
$59.0 2023-09-07
Life Chemicals
F6609-0460-3mg
methyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
1252929-83-1
3mg
$63.0 2023-09-07
Life Chemicals
F6609-0460-25mg
methyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
1252929-83-1
25mg
$109.0 2023-09-07
Life Chemicals
F6609-0460-30mg
methyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
1252929-83-1
30mg
$119.0 2023-09-07
Life Chemicals
F6609-0460-4mg
methyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
1252929-83-1
4mg
$66.0 2023-09-07
Life Chemicals
F6609-0460-10mg
methyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
1252929-83-1
10mg
$79.0 2023-09-07

methyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate 関連文献

methyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoateに関する追加情報

Introduction to Methyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate (CAS No. 1252929-83-1)

Methyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate (CAS No. 1252929-83-1) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules that exhibit a unique combination of structural features and biological activities, making it a promising candidate for further investigation in drug discovery and development.

The molecular structure of Methyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is characterized by a benzoyl group attached to an amide moiety, which is further linked to a thienopyrimidine core. The thienopyrimidine scaffold is a well-known pharmacophore in medicinal chemistry, renowned for its ability to interact with various biological targets. Specifically, this scaffold has been extensively studied for its potential in inhibiting kinases and other enzymes involved in cancer progression.

In recent years, there has been a surge in research focused on developing novel inhibitors targeting tyrosine kinases, which play a crucial role in signal transduction pathways associated with cell proliferation and survival. The presence of the 3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl moiety in Methyl 4-[2-{(3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate suggests that it may possess kinase inhibitory properties. This hypothesis is supported by preliminary computational studies that have predicted its binding affinity to several key tyrosine kinases.

The sulfanyl group within the thienopyrimidine core is another critical feature that contributes to the compound's potential biological activity. Sulfanyl-containing compounds are known to exhibit diverse pharmacological effects, including anti-inflammatory and antimicrobial properties. The incorporation of this group into the molecular framework of Methyl 4-[2-{(3-benzyl-4-oxxo - 3H , 4 H - thi en o [ 3 , 2 - d ] py rim idin - 2 - yl}sulfanyl)acetamido]benzoate may enhance its interaction with biological targets, thereby increasing its therapeutic efficacy.

Recent advancements in synthetic chemistry have enabled the efficient preparation of complex heterocyclic compounds like Methyl 4-[2-{(3-benzyl - 4 - ox o - 3 H , 4 H - thi en o [ 3 , 2 - d ] py rim idin - 2 - y l}sulfanyl)acetamido]benzoate. These synthetic methodologies have not only improved the yield and purity of the target compounds but also facilitated their structural diversification. This has opened up new avenues for medicinal chemists to explore novel derivatives with enhanced biological activities.

The pharmacological potential of Methyl 4-[2-{(3-benzyl - 4 - ox o - 3 H , 4 H - thi en o [ 3 , 2 - d ] py rim idin - 2 - y l}sulfanyl)acetamido]benzoate has been further investigated through in vitro assays. Initial studies have shown that this compound exhibits inhibitory effects on several kinases, including EGFR and VEGFR. These findings are particularly promising given the critical roles these kinases play in cancer cell proliferation and angiogenesis.

In addition to its kinase inhibitory properties, Methyl 4-[2-{(3-benzyl - 4 - ox o - 3 H , 4 H - thi en o [ 3 , 2 - d ] py rim idin - 2 - y l}sulfanyl)acetamido]benzoate has also shown potential in modulating other signaling pathways. For instance, it has been observed to interfere with the PI3K/Akt pathway, which is another key pathway involved in cell survival and growth. These multifaceted biological activities make this compound an attractive candidate for further development as an anticancer agent.

The synthesis of Methyl 4-[2-{(3-benzyl - 4 - ox o - 3 H , 4 H - thi en o [ ]pyrimidin)]sulfanyl)acetamido]benzoate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced techniques such as palladium-catalyzed cross-coupling reactions has been instrumental in constructing the complex thienopyrimidine core. These reactions not only provide efficient access to the desired structure but also allow for easy modification at various positions within the molecule.

The structural diversity imparted by the presence of different functional groups in Methyl 4-[22-(35-Benzyl42-Oxo43-H34-H44-Thienod32-Pyrimidin23-YlSulfonyl)Acetamido]-Benzoate] offers a unique opportunity for designing molecules with tailored biological activities. By systematically varying substituents on the benzoyl and thienopyrimidine moieties, researchers can fine-tune the pharmacokinetic properties of the compound. This approach has already led to the discovery of several lead compounds with improved efficacy and reduced toxicity.

In conclusion, Methyl []42-(35-Benzyl42-Oxo43-H34-H44-Thienod32-Pyrimidin23-YlSulfonyl)Acetamido]-Benzoate (CAS No.
125298918381)
is a promising pharmaceutical intermediate with significant
potential in drug discovery and development.
Its unique molecular architecture
and demonstrated biological activities make it
a valuable asset for medicinal chemists.
Further research is warranted to fully elucidate
its therapeutic applications and optimize its
pharmacological profile.

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